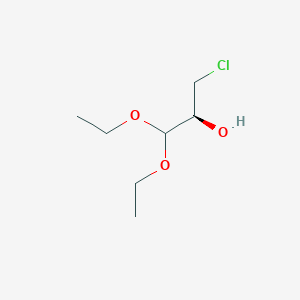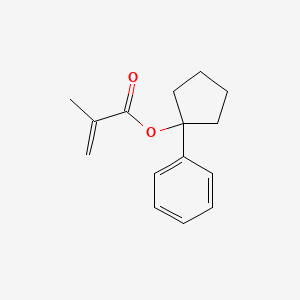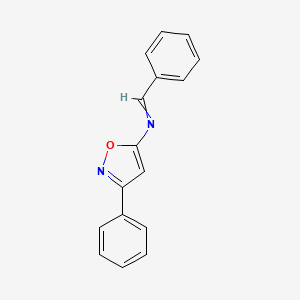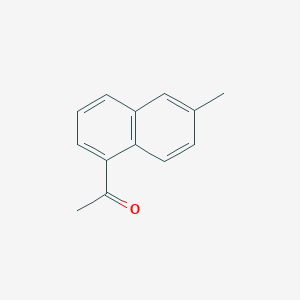
(2S)-3-chloro-1,1-diethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-chloro-1,1-diethoxypropan-2-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-chloro-1,1-diethoxypropan-2-ol typically involves the reaction of (S)-glycidol with thionyl chloride in the presence of ethanol. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then converted to the final product by the addition of ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-chloro-1,1-diethoxypropan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1-diethoxypropan-2-ol.
Oxidation: Formation of 3-chloro-1,1-diethoxypropanal or 3-chloro-1,1-diethoxypropanoic acid.
Reduction: Formation of 3-chloro-1,1-diethoxypropan-2-amine.
Scientific Research Applications
(2S)-3-chloro-1,1-diethoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-3-chloro-1,1-diethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-chloro-1,1-dimethoxypropan-2-ol
- (2S)-3-chloro-1,1-diethoxybutan-2-ol
- (2S)-3-chloro-1,1-diethoxypropan-1-ol
Uniqueness
(2S)-3-chloro-1,1-diethoxypropan-2-ol is unique due to its specific chiral center and the presence of both chlorine and ethoxy groups. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C7H15ClO3 |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(2S)-3-chloro-1,1-diethoxypropan-2-ol |
InChI |
InChI=1S/C7H15ClO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
NMEDRIAZFORLQA-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC([C@@H](CCl)O)OCC |
Canonical SMILES |
CCOC(C(CCl)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746181.png)



![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746202.png)

![1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746220.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746230.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11746232.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)

![3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11746240.png)

